4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium
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Overview
Description
4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium is a quaternary ammonium compound featuring a morpholine ring substituted with two 3-phenylprop-2-yn-1-yl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium typically involves the reaction of morpholine with 3-phenylprop-2-yn-1-yl bromide under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the carbon atom of the bromide, resulting in the formation of the quaternary ammonium compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of new quaternary ammonium compounds with different substituents.
Scientific Research Applications
4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cycloaddition reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its quaternary ammonium structure.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium involves its interaction with biological membranes. The quaternary ammonium structure allows it to disrupt cell membranes, leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Comparison with Similar Compounds
Similar Compounds
- 4,4-Bis(3-phenylprop-2-yn-1-yl)piperidinium
- 4,4-Bis(3-phenylprop-2-yn-1-yl)ammonium
Uniqueness
4,4-Bis(3-phenylprop-2-yn-1-yl)morpholin-4-ium is unique due to its morpholine ring, which imparts different chemical and physical properties compared to similar compounds with piperidine or ammonium structures. The presence of the morpholine ring can influence the compound’s reactivity and interaction with biological systems .
Properties
Molecular Formula |
C22H22NO+ |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4,4-bis(3-phenylprop-2-ynyl)morpholin-4-ium |
InChI |
InChI=1S/C22H22NO/c1-3-9-21(10-4-1)13-7-15-23(17-19-24-20-18-23)16-8-14-22-11-5-2-6-12-22/h1-6,9-12H,15-20H2/q+1 |
InChI Key |
OYTHDFVBFKVFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC[N+]1(CC#CC2=CC=CC=C2)CC#CC3=CC=CC=C3 |
Origin of Product |
United States |
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